molecular formula C14H15NO2 B8693895 2,4-dimethoxy-N-phenylaniline CAS No. 90043-09-7

2,4-dimethoxy-N-phenylaniline

Cat. No.: B8693895
CAS No.: 90043-09-7
M. Wt: 229.27 g/mol
InChI Key: PMGRJBUVIQOZNC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-phenylaniline (CAS: 90043-09-7, Molecular formula: C₁₄H₁₅NO₂) is an aromatic amine derivative featuring a phenyl group substituted with two methoxy groups at the 2- and 4-positions and an aniline moiety. Its structural complexity makes it relevant in organic synthesis, particularly in the development of dyes, pharmaceuticals, and advanced materials. The compound’s electron-rich aromatic system, due to methoxy substituents, influences its reactivity and interactions in supramolecular assemblies .

Properties

CAS No.

90043-09-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2,4-dimethoxy-N-phenylaniline

InChI

InChI=1S/C14H15NO2/c1-16-12-8-9-13(14(10-12)17-2)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3

InChI Key

PMGRJBUVIQOZNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

(a) N-(2,4-Dimethylphenyl)aniline (CAS: 41374-20-3)
  • Structure : Methyl groups at 2- and 4-positions instead of methoxy groups.
  • Properties: Reduced electron-donating capacity compared to methoxy groups, leading to lower solubility in polar solvents. Higher hydrophobicity due to methyl substituents, making it more suitable for non-polar applications. Reactivity in electrophilic substitution reactions is lower than 2,4-dimethoxy-N-phenylaniline due to weaker electron-donating effects .
(b) N-(4-Methoxy-2-methylphenyl)-2,4-dimethylaniline (CAS: 41374-20-3)
  • Structure : Hybrid substituents (one methoxy and two methyl groups).
  • Properties :
    • Intermediate polarity between methyl- and methoxy-substituted analogs.
    • Boiling point and density (data unavailable) likely fall between those of 2,4-dimethoxy-N-phenylaniline and N-(2,4-dimethylphenyl)aniline.
    • Synergistic electronic effects from mixed substituents may enhance stability in radical reactions .

Core Structural Modifications

(a) N,N-Dimethylaniline (CAS: 121-69-7)
  • Structure: Simpler backbone with dimethylamino substituent.
  • Properties: Lower molecular weight (121.18 g/mol vs. C₁₄H₁₅NO₂’s ~233.28 g/mol). Higher volatility (Boiling point: 74–76°C) compared to methoxy-substituted analogs. Hazard profile includes toxicity (H301, H311) due to its amine functionality, whereas 2,4-dimethoxy-N-phenylaniline’s safety data remain less documented .
(b) 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • Structure : Additional methylene linker between aromatic rings.
  • Properties: Enhanced conformational flexibility due to the methylene bridge.

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